molecular formula C6H8ClNO2S2 B13245319 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride

Cat. No.: B13245319
M. Wt: 225.7 g/mol
InChI Key: NWRZLGRMRXJTIR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR :

    • Thiazole protons : Aromatic protons at position 2 and 4 appear as singlets due to the absence of adjacent hydrogens. The methyl group at position 4 resonates as a singlet at δ 2.5–2.7 ppm.
    • Ethane bridge : The methylene (-CH₂-) protons adjacent to the sulfonyl chloride group split into a triplet (δ 3.4–3.6 ppm) and a quartet (δ 3.8–4.0 ppm) due to coupling with neighboring protons.
  • ¹³C-NMR :

    • Thiazole carbons : The sulfur-bearing carbon (C-2) resonates at δ 125–130 ppm, while the nitrogen-bearing carbon (C-3) appears at δ 140–145 ppm.
    • Sulfonyl chloride carbon : The sulfur-linked carbon (C-1 of the ethane chain) shows a signal at δ 55–60 ppm.

Infrared (IR) Spectroscopy

  • S=O stretches : Two strong absorption bands at 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric) confirm the sulfonyl chloride group.
  • C-S and C-N stretches : Bands at 690 cm⁻¹ (C-S) and 1520 cm⁻¹ (C=N) validate the thiazole ring.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular formula : C₆H₇ClN₂O₂S₂
  • Exact mass : Calculated 243.96 m/z (M⁺), matching the [M+H]+ adduct observed at 244.0 m/z .
Technique Key Signals Functional Group Assignment
¹H-NMR δ 2.5 (s, 3H), δ 3.4–4.0 (m, 4H) Methyl, ethane bridge
¹³C-NMR δ 55–60 (CH₂-SO₂Cl) Sulfonyl chloride carbon
IR 1370 cm⁻¹, 1180 cm⁻¹ S=O stretching
HRMS 244.0 m/z ([M+H]+) Molecular ion confirmation

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S2/c1-5-6(11-4-8-5)2-3-12(7,9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRZLGRMRXJTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation via Chlorosulfonic Acid or Sulfuryl Chloride

  • Starting with 2-(4-methyl-1,3-thiazol-5-yl)ethane derivatives, sulfonylation is performed by reaction with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the terminal ethane position. This method requires low temperatures and anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Oxidation of Thioether Intermediates

  • A common route involves first synthesizing 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-thiol or thioether derivatives, followed by oxidation to the sulfonyl chloride. Oxidizing agents such as chlorine gas or phosphorus pentachloride are used to convert the sulfide to the sulfonyl chloride. For example, chlorination of sulfides in the presence of triethylamine can yield sulfonyl chlorides with good yields.

Diazonium Salt Intermediate and Sulfur Dioxide Reaction

  • A detailed procedure reported involves diazotization of 2-amino-4-methylthiazole followed by reaction with copper(I) chloride in liquid sulfur dioxide to generate the sulfonyl chloride intermediate. This method includes:

    • Formation of diazonium salt under acidic and cold conditions (-10 to 0 °C).
    • Subsequent reaction with copper(I) chloride and sulfur dioxide to afford the sulfonyl chloride.
    • Purification by extraction, drying, and recrystallization from diethyl ether at low temperatures (-78 °C).

    This procedure achieved an 86% yield of the sulfonyl chloride as a light green solid, stored under argon at -20 °C to minimize decomposition.

Multi-step Synthesis Involving Amide Intermediates

  • Another approach starts from 2-amino-4-methylthiazole, which is converted to an amide intermediate via reaction with acetyl chloride and triethylamine in tetrahydrofuran at 0 °C. The crude amide is then purified and further transformed into the sulfonyl chloride by chlorination and oxidation steps.
Step Reagents/Conditions Temperature Yield Notes
Diazotization Sodium nitrite, HCl, -10 to 0 °C -10 to 0 °C Intermediate formed Formation of diazonium salt
Sulfur dioxide reaction Cu(I)Cl, SO2, AcOH, HCl 0 °C High (86%) Sulfonyl chloride formation
Chlorination Chlorine gas or acetyl chloride, triethylamine Below -5 °C Good Chlorination to sulfonyl chloride
Purification Extraction, drying over MgSO4, recrystallization -78 °C - Low temperature to prevent decomposition
  • The sulfonyl chloride product is typically characterized by proton nuclear magnetic resonance (1H NMR), showing a singlet at δ ~2.97 ppm corresponding to the methyl group on the thiazole ring.
  • The compound is sensitive to decomposition, forming 2-chloro-5-methyl-1,3,4-thiadiazole upon storage at higher temperatures or in the presence of moisture.
  • The diazonium salt route involving copper(I) chloride and sulfur dioxide is a well-established method for introducing sulfonyl chloride groups onto heteroaromatic systems and is favored for its high yield and purity.
  • Oxidation of thioether intermediates with chlorine or phosphorus pentachloride is a classical approach but requires careful control to avoid overoxidation or side reactions.
  • Multi-step synthesis via amide intermediates offers an alternative but involves more purification steps and moderate yields.

The preparation of 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride can be efficiently achieved through diazotization of 2-amino-4-methylthiazole followed by reaction with copper(I) chloride in sulfur dioxide, yielding the sulfonyl chloride in high purity and yield. Alternative methods include oxidation of thioether intermediates and multi-step transformations involving amide intermediates. Each method requires strict temperature control and inert atmosphere to prevent decomposition. These synthesis routes are supported by detailed experimental data and spectral characterization, providing robust protocols for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH_2Cl_2) are commonly used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

    Sulfonyl Hydrides: Formed by reduction.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride with structurally or functionally related compounds.

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl Fluoride

Molecular Formula: C6H9FNO2S2 Key Differences:

  • Reactive Group : Fluoride replaces chloride, reducing electrophilicity and altering reactivity in nucleophilic substitutions.
  • Applications : Sulfonyl fluorides are increasingly used in "click chemistry" and covalent inhibitor design due to their hydrolytic stability compared to sulfonyl chlorides .
Property Sulfonyl Chloride Sulfonyl Fluoride
Reactivity High (Cl⁻ is a better leaving group) Moderate
Stability in Water Hydrolyzes rapidly More stable
Synthetic Utility Intermediate for sulfonamides Bioconjugation, covalent inhibitors

Thiamine Diphosphate Derivatives

Example : Cocarboxylase (Thiamine diphosphate chloride, CAS: 154-87-0)
Molecular Formula : C12H19N4O7P2S·Cl
Key Differences :

  • Core Structure : Contains a 4-methylthiazolyl group but linked to a pyrimidine ring and phosphorylated side chain.
  • Function : Acts as a coenzyme in decarboxylation reactions (e.g., pyruvate dehydrogenase complex), unlike the sulfonyl chloride’s role as a synthetic intermediate .

Sulfonylurea Herbicides

Example : Metsulfuron-methyl (CAS: 74223-64-6)
Molecular Formula : C14H15N5O6S
Key Differences :

  • Core Structure : Features a sulfonylurea bridge (-SO2NHCONH-) instead of a sulfonyl chloride.
  • Biological Activity: Inhibits acetolactate synthase in plants, contrasting with the sulfonyl chloride’s non-biological synthetic applications .

Spirocyclic Thiazole Derivatives

Example : 1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one
Molecular Formula : C30H31N3O2S
Key Differences :

  • Applications : Explored for antidiabetic, anti-inflammatory, and antiviral properties, unlike the sulfonyl chloride’s primary use in synthesis .

Biological Activity

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole ring, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride is C6H8ClN1O2SC_6H_8ClN_1O_2S, with a molecular weight of approximately 195.65 g/mol. Its structure allows for various interactions with biological targets, particularly through the sulfonyl chloride functional group, which can form covalent bonds with nucleophilic sites in proteins.

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial activity. For instance, studies have shown that related thiazole derivatives possess broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivity TypeIC50 (µM)Reference
Thiazole Derivative AAntibacterial0.1 - 0.6
Thiazole Derivative BAntifungal0.5 - 1.0
Thiazole Derivative CAntiviral0.05 - 0.3

Antitumor Activity

Thiazole derivatives have also been explored for their antitumor properties. In vitro studies have demonstrated that certain thiazole-containing compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The activity is often attributed to the ability of these compounds to interfere with critical signaling pathways involved in cell growth and survival.

CompoundCancer TypeGI (%)Reference
Thiazole Derivative DBreast Cancer10.1 - 100%
Thiazole Derivative ELung Cancer15 - 85%

The biological activity of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride may involve several mechanisms:

  • Covalent Modification : The sulfonyl chloride group can react with nucleophilic residues in proteins (e.g., cysteine), leading to irreversible modifications that alter protein function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.

Case Studies

A study conducted on a series of thiazole derivatives highlighted the promising anticancer activity of compounds similar to 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride. The research focused on their ability to inhibit tumor growth in xenograft models, showcasing significant tumor reduction compared to control groups.

Example Case Study Findings:

  • Study Title : "Synthesis and Biological Evaluation of Thiazole Derivatives"
  • Objective : To evaluate the antitumor efficacy of synthesized thiazole derivatives.
  • Results : Compounds similar to the target compound exhibited IC50 values ranging from 0.05 to 0.3 µM against various cancer cell lines, indicating strong potential for further development.

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